

Advanced Protocol: Reactivity & Handling of C-Labeled Methyl Triflate

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Compound of Interest

Compound Name:	Methyl-13c trifluoromethanesulfonate
CAS No.:	207556-12-5
Cat. No.:	B567314

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Part 1: Executive Summary & Chemical Profile

C-Methyl Triflate is the "nuclear option" of methylating agents. It is a super-electrophile, significantly more reactive than methyl iodide (MeI) or dimethyl sulfate (DMS). Its primary utility in drug development lies in its ability to methylate sterically hindered or electron-deficient heteroatoms that fail with standard reagents, while simultaneously installing a stable isotopic label for NMR elucidation or metabolic tracing.

However, its high reactivity correlates directly with extreme toxicity. Unlike MeI, which is volatile but manageable, MeOTf causes immediate, irreversible alkylation of biological nucleophiles (DNA/proteins). Safety is not a precaution; it is the primary experimental parameter.

Reactivity Landscape: The Super-Electrophile

The triflate anion (

) is an exceptional leaving group (

of conjugate acid

), making the methyl group highly susceptible to nucleophilic attack.

Table 1: Comparative Reactivity & Properties

Property	C-Methyl Triflate (C-MeOTf)	Methyl Iodide (C-MeI)	Dimethyl Sulfate (DMS)
Reactivity	Extreme ()	Moderate ()	High
Mechanism	Pure (Hard Electrophile)	(Soft Electrophile)	
Leaving Group	Triflate ()	Iodide ()	Methyl Sulfate ()
Hard/Soft Character	Hard (alkylates O, N, hard centers)	Soft (alkylates S, soft centers)	Hard/Borderline
Boiling Point	99°C	42°C	188°C
Atom Economy	High (Mono-methylation)	Moderate	Low (Waste of 2nd Me group)

Part 2: Critical Safety Framework (The "Zero-Exposure" Standard)

Trustworthiness Directive: The following protocol is a self-validating safety system. If any step is impossible to execute in your facility, do not proceed.

- Engineering Controls:
 - Primary: Glovebox (Inert atmosphere:
 - or
 -).

- Secondary: Fume hood with active face velocity monitoring.
- Vapor Trap: All reaction vessel vents must lead to a scrubbing solution (10% NaOH in MeOH/Water).
- The "Kill Switch" Solution:
 - Prepare a quenching bath before opening the reagent bottle.
 - Composition: 2M Ammonia in Methanol or 10% NaOH/MeOH.
 - Mechanism: Rapid aminolysis or hydrolysis converts reactive MeOTf to harmless methyl amine/methanol and triflic acid salts.
- Handling the Labeled Reagent:
 - C-MeOTf is expensive. Procedures below utilize stoichiometric precision (1.0–1.1 equivalents) rather than excess, minimizing waste and exposure risk.

Part 3: Strategic Applications of C-Labeling

Why use the triflate over the iodide?

- Quaternary Ammonium Synthesis: For installing

C on tertiary amines where MeI stalls due to steric bulk.
- O-Methylation of Amides (Imidates): MeOTf is powerful enough to alkylate the carbonyl oxygen of amides, generating imidate salts used in heterocycle synthesis.
- Metabolic Stability Tracking: The

C label allows for non-radioactive tracing of the methyl group's metabolic fate (e.g., demethylation by CYP450 enzymes) using

C-NMR or LC-MS/MS.

Part 4: Experimental Protocols

Protocol A: Selective N-Methylation of Deactivated Heterocycles

Target: Electron-deficient indoles, pyridines, or imidazoles. Rationale: MeI often requires high heat (sealed tube) for these substrates, risking decomposition. MeOTf proceeds at RT.[1]

Materials:

- Substrate (1.0 mmol)[2]
- C-Methyl Triflate (1.05 mmol, 1.05 eq)
- Solvent: Anhydrous Dichloromethane (DCM) or Nitromethane ()
- Base: 2,6-Di-tert-butylpyridine (DTBP) (1.1 eq) - Optional: Scavenges TfOH without quenching MeOTf.

Workflow:

- Setup: Flame-dry a 10 mL Schlenk flask under Argon. Add substrate and DTBP. Dissolve in DCM (0.2 M concentration).
- Addition: Cool flask to 0°C. Add C-MeOTf dropwise via gas-tight syringe.
 - Note: The reaction is exothermic.
- Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
 - Monitoring: Check TLC.[1] If starting material remains, do not heat above 40°C.
- Workup (The "Closed Loop"):
 - Add 0.5 mL of 2M

in MeOH to the reaction mixture. Stir for 10 mins. This destroys unreacted MeOTf immediately.

- Dilute with

, wash with 1M HCl (to remove DTBP and pyridine byproducts), then

.

- Dry (

) and concentrate.[1]

Protocol B: O-Methylation of Phenols/Carbohydrates (Neutral Conditions)

Target: Acid-sensitive glycosides or complex natural products. Rationale: Avoids strong bases (NaH) required for Williamson ether synthesis.

Materials:

- Substrate (Alcohol/Phenol) (1.0 mmol)
- C-Methyl Triflate (1.1 mmol)
- Base: 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (1.2 eq)
- Solvent: Anhydrous Toluene or DCM.

Workflow:

- Dissolution: Combine substrate and DTBMP in Toluene under Argon.

- Activation: Add

C-MeOTf at RT.

- Reflux (Controlled): Heat to 40–60°C. The sterically hindered base traps the triflic acid generated (

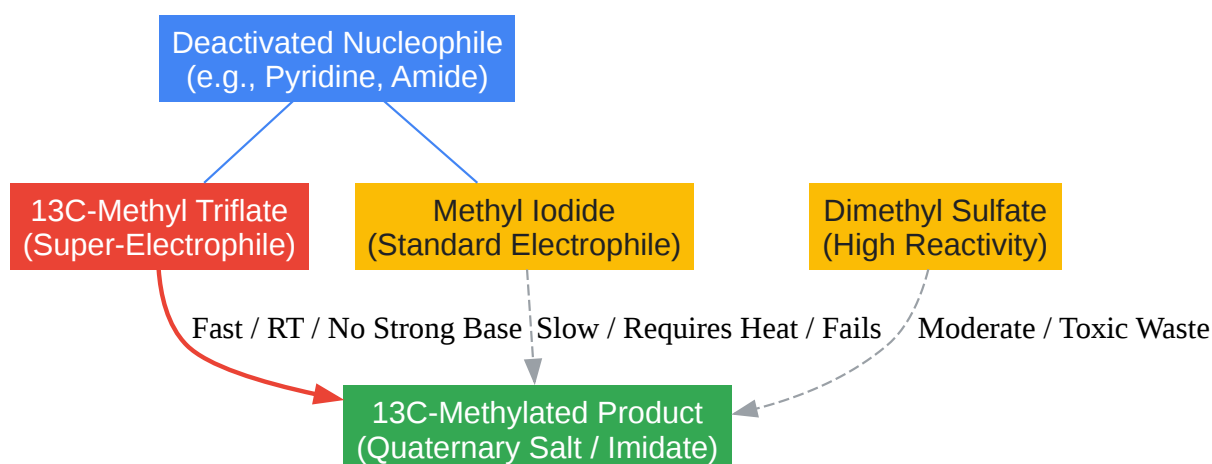
), driving the equilibrium forward without acting as a nucleophile toward the MeOTf.

- Quench: Cool to RT. Add 10% aqueous NaOH. Stir vigorously for 15 mins.
- Isolation: Separate organic layer. The product is the C-labeled ether.

Part 5: Visualization

Diagram 1: Reactivity Landscape

This diagram illustrates the energetic advantage of MeOTf, highlighting why it succeeds where MeI fails.

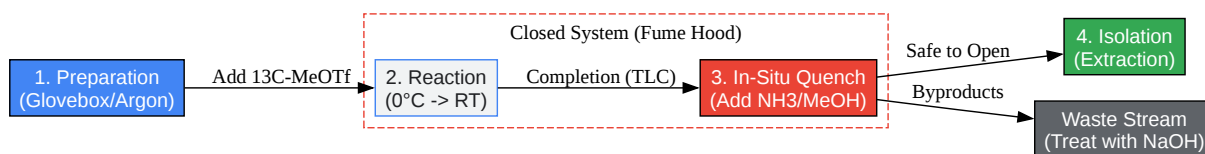


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Caption: Comparative reactivity profiles. MeOTf (Red) overcomes the activation energy barrier for deactivated nucleophiles at mild conditions, whereas MeI (Yellow) often requires forcing conditions that degrade sensitive substrates.

Diagram 2: The "Zero-Exposure" Experimental Workflow

A closed-loop system for handling toxic isotopologues.



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Caption: The "Closed-Loop" workflow ensures that the active super-electrophile is chemically neutralized (Step 3) before the vessel is ever opened to the atmosphere for workup.

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